molecular formula C13H19N3O5 B14168139 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide CAS No. 6625-91-8

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide

Cat. No.: B14168139
CAS No.: 6625-91-8
M. Wt: 297.31 g/mol
InChI Key: NXDAGEMHJJWAGT-UHFFFAOYSA-N
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Description

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is a complex organic compound with a unique structure that includes both hydroxyethyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide typically involves the reaction of 3-nitrobenzoyl chloride with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of new amide derivatives.

Scientific Research Applications

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl groups can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide is unique due to the combination of hydroxyethyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

6625-91-8

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C13H19N3O5/c1-10(15(5-7-17)6-8-18)13(19)14-11-3-2-4-12(9-11)16(20)21/h2-4,9-10,17-18H,5-8H2,1H3,(H,14,19)

InChI Key

NXDAGEMHJJWAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N(CCO)CCO

Origin of Product

United States

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